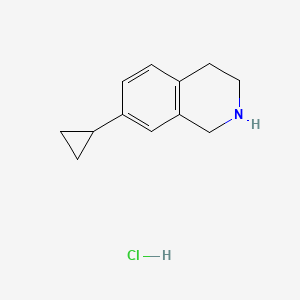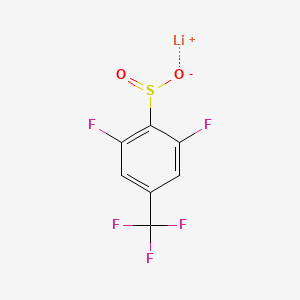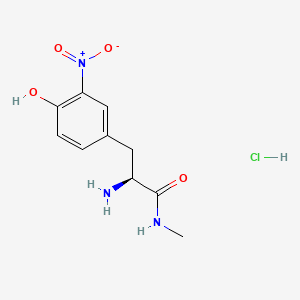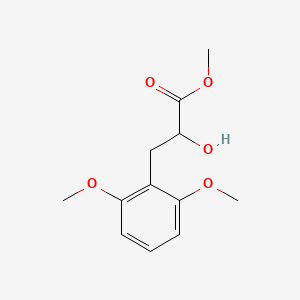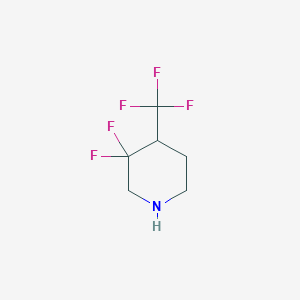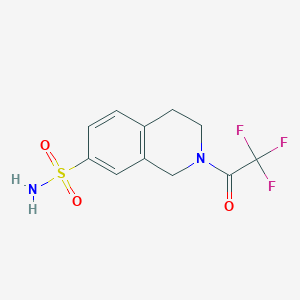
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a complex organic compound that features a trifluoroacetyl group, a tetrahydroisoquinoline core, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide typically involves the trifluoroacetylation of a suitable precursor. One common method involves the reaction of tetrahydroisoquinoline derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum trichloride, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism by which 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoroacetyl)oxazoles: These compounds also contain a trifluoroacetyl group and are used in similar applications, such as drug discovery and material science.
Trifluoroacetylated triazoles: These compounds are known for their insecticidal activity and are used in agricultural chemistry.
Uniqueness
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is unique due to its combination of a tetrahydroisoquinoline core with both trifluoroacetyl and sulfonamide groups
Eigenschaften
Molekularformel |
C11H11F3N2O3S |
|---|---|
Molekulargewicht |
308.28 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
InChI |
InChI=1S/C11H11F3N2O3S/c12-11(13,14)10(17)16-4-3-7-1-2-9(20(15,18)19)5-8(7)6-16/h1-2,5H,3-4,6H2,(H2,15,18,19) |
InChI-Schlüssel |
LSXHXNYOJJSJJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=CC(=C2)S(=O)(=O)N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



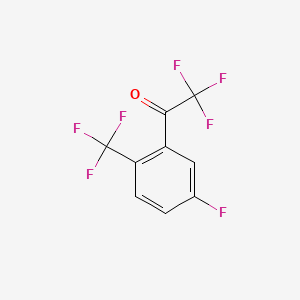
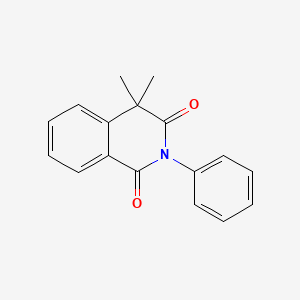
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
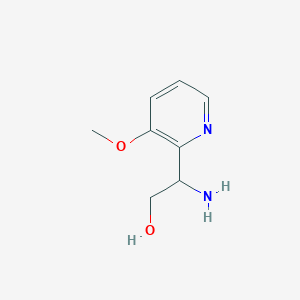
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
